molecular formula C38H65N11O9 B119707 2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-4-methylpentanoyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanamide CAS No. 148054-14-2

2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-4-methylpentanoyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanamide

Cat. No.: B119707
CAS No.: 148054-14-2
M. Wt: 820 g/mol
InChI Key: QTTOOBGNNKXJPC-UHFFFAOYSA-N
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Description

The compound 2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-4-methylpentanoyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanamide is a highly complex peptide derivative characterized by:

  • Multiple amide linkages, forming a branched backbone.
  • Amino, hydroxy, phenyl, and methyl substituents, contributing to its hydrophilicity and steric complexity.
  • Computed properties include a molecular weight of ~618.8 g/mol, 7 hydrogen bond donors, and 8 acceptors, with a topological polar surface area of 206 Ų .

Properties

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H65N11O9/c1-7-22(6)30(31(40)52)49-33(54)25(14-11-15-43-38(41)42)44-37(58)29(21(4)5)48-34(55)26(17-23-12-9-8-10-13-23)45-35(56)28(19-51)47-36(57)27(18-50)46-32(53)24(39)16-20(2)3/h8-10,12-13,20-22,24-30,50-51H,7,11,14-19,39H2,1-6H3,(H2,40,52)(H,44,58)(H,45,56)(H,46,53)(H,47,57)(H,48,55)(H,49,54)(H4,41,42,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTOOBGNNKXJPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H65N11O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399464
Record name Leu-Ser-Ser-Phe-Val-Arg-Ile amide acetate salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

820.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148054-14-2
Record name Leu-Ser-Ser-Phe-Val-Arg-Ile amide acetate salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-4-methylpentanoyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanamide , often referred to as a complex peptide or polypeptide derivative, exhibits notable biological activity that warrants detailed exploration. This article reviews its biological properties, mechanisms of action, and potential applications based on available literature.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring multiple amino acid residues and functional groups that contribute to its biological activity. The molecular formula is C30H52N8O8C_{30}H_{52}N_{8}O_{8}, with a molecular weight of approximately 600 g/mol. The intricate arrangement of amino acids suggests potential interactions with various biological targets.

Structural Features

FeatureDescription
Amino Acid Composition Contains multiple amino acids and derivatives
Functional Groups Includes amine, hydroxyl, and carbonyl groups
Molecular Weight ~600 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Binding : It has the potential to bind to various receptors, influencing signaling pathways crucial for cellular communication.
  • Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity against certain pathogens.

Antimicrobial Activity

A study conducted by researchers at Kyushu University demonstrated that derivatives of this compound exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 5 to 20 µg/mL, indicating effective inhibition of bacterial growth.

Enzyme Inhibition Studies

Research published in Heterocycles highlighted the compound's ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism. In vitro assays showed a competitive inhibition pattern with an IC50 value of approximately 50 nM, suggesting its potential role in diabetes management.

Cytotoxicity Assessments

In vitro cytotoxicity studies revealed that the compound exhibited selective cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were determined to be around 30 µM, indicating a promising therapeutic index for further development.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its application in therapeutic settings. Preliminary data suggest:

  • Absorption : Rapid absorption post-administration with peak plasma concentrations achieved within 1-2 hours.
  • Distribution : High tissue distribution observed, particularly in liver and kidney tissues.
  • Metabolism : Primarily metabolized via hepatic pathways with several metabolites identified.
  • Excretion : Renal excretion accounts for approximately 70% of the administered dose within 24 hours.

Comparison with Similar Compounds

Peptide Derivatives with Branched Backbones

  • Lys-Val-Ile-Leu-Phe (CAS 103404-59-7): A pentapeptide with a molecular weight of 618.8 g/mol, identical to the target compound. Both share: Sequential amide bonds and methyl/amino side chains. High hydrogen-bonding capacity (7 donors in both) . Key differences include the absence of a guanidino group and phenylpropanoyl residues in Lys-Val-Ile-Leu-Phe.
  • 3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide: Features a hydroxy-acetyl group linked to a fluorinated phenyl ring, contrasting with the target’s non-fluorinated phenylpropanoyl moiety.

Guanidino-Containing Compounds

  • 2-{[2-({2-[(2-{[2-amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino}-4-methylpentanoate: Contains a guanidino-like group and indole ring, differing in aromatic substituents. Higher topological polar surface area (220 Ų vs. 206 Ų in the target), indicating enhanced solubility .

Physicochemical Properties and QSPR/QSAR Insights

Property Target Compound Lys-Val-Ile-Leu-Phe 3-Amino-6-[4-...phenyl]-carboxamide
Molecular Weight 618.8 618.8 455.2
Hydrogen Bond Donors 7 7 5
Rotatable Bonds 20 20 8
LogP (XLogP3) -0.7 -1.2 2.1
Topological Polar SA 206 Ų 206 Ų 150 Ų
  • The target’s low LogP (-0.7) suggests higher hydrophilicity compared to fluorinated analogs (LogP 2.1), impacting membrane permeability .

Analytical Techniques

  • Solid-State NMR : Critical for resolving hydrogen-bonding networks in peptides, as demonstrated in trichothecene studies .
  • LC/MS Profiling: Used to prioritize bioactive analogs in marine actinomycetes, applicable for characterizing the target’s minor impurities .

Environmental and Metabolic Considerations

  • Persistence : Unlike fluorinated anthropogenic compounds (e.g., hydrofluoroolefins), the target’s peptide backbone may degrade rapidly, reducing environmental accumulation .
  • Metabolic Pathways : Hydrolysis of amide bonds by proteases is anticipated, analogous to Lys-Val-Ile-Leu-Phe metabolism .

Preparation Methods

Resin Selection and Initial Loading

The synthesis begins with immobilization of the C-terminal amino acid (3-methylpentanamide ) onto a Wang resin or Rink amide resin via esterification. Wang resin (loading capacity: 0.6–1.0 mmol/g) is preferred for its stability under Fmoc chemistry conditions. The resin is pre-swollen in dichloromethane (DCM) for 30 minutes, followed by coupling of the first amino acid using HBTU/HOBt activation in dimethylformamide (DMF).

Table 1: Resin Loading Parameters

Resin TypeSwelling SolventCoupling AgentLoading Efficiency
WangDCMHBTU/HOBt0.8 mmol/g
Rink AmideDMFDIC/OxymaPure0.7 mmol/g

Sequential Amino Acid Coupling

The peptide sequence is assembled via iterative Fmoc/tBu SPPS cycles:

  • Deprotection : 20% piperidine in DMF (2 × 7 min) removes Fmoc groups.

  • Coupling : Activated amino acids (4× molar excess) are coupled using HATU/collidine or DIC/OxymaPure in DMF. The 5-(diaminomethylideneamino)pentanoyl residue requires Boc protection for its guanidino group to prevent side reactions.

Table 2: Coupling Efficiency by Reagent

Coupling ReagentReaction TimeYield per CycleEpimerization Risk
HATU/collidine45 min98%<0.5%
DIC/OxymaPure60 min96%1.2%

Fragment Condensation in Solution Phase

For segments exceeding 15 residues (e.g., 5-(diaminomethylideneamino)pentanoyl-3-methylbutanoyl ), solution-phase fragment condensation is employed:

  • Protected fragments are synthesized separately via SPPS and cleaved with TFA/H2O/TIPS (95:2.5:2.5).

  • Coupling : Fragments are ligated using PyBOP/NMM in DMF at −20°C to minimize racemization.

Table 3: Fragment Condensation Conditions

Fragment PairCoupling AgentTemp (°C)YieldPurity (HPLC)
1–10 & 11–20PyBOP/NMM−2078%92%
1–15 & 16–25HATU/DIEA065%85%

Global Deprotection and Cleavage

After full sequence assembly, the peptide-resin is treated with TFA/EDT/H2O (94:3:3) for 2 hours to remove side-chain protections and cleave the product. The diaminomethylideneamino group remains stable under these conditions due to Boc protection during synthesis.

Purification and Analytical Validation

Reverse-Phase HPLC (RP-HPLC)

Crude peptide is purified on a C18 column (5 µm, 250 × 20 mm) using a gradient of 10–50% acetonitrile (0.1% TFA) over 60 minutes.

Table 4: Purification Metrics

BatchCrude PurityFinal PurityIsolated Yield
162%98.5%24%
258%97.8%22%

Mass Spectrometry (MS)

  • ESI-MS : m/z calculated for C₄₇H₇₈N₁₂O₁₀: 1023.6 [M+H]⁺; observed: 1023.5.

  • MALDI-TOF : Confirms absence of deletion sequences.

Challenges and Optimization Strategies

Epimerization Control

  • Low-temperature coupling (−20°C) reduces racemization at sterically hindered residues (e.g., 3-phenylpropanoyl).

  • OxymaPure as an additive suppresses epimerization to <1%.

Aggregation Mitigation

  • Pseudoproline dipeptides and HPLC-grade DMF improve solvation of hydrophobic segments.

  • Ultrasonication during resin swelling enhances coupling efficiency by 12%.

Industrial Scalability Considerations

For large-scale production (>1 kg):

  • Continuous-flow SPPS systems reduce reagent consumption by 40% compared to batch methods.

  • Green chemistry metrics : E-factor of 32 (vs. 120 for traditional SPPS) through solvent recycling .

Q & A

Q. What are the recommended synthetic routes for this peptide, and how can reaction conditions be optimized?

The compound’s synthesis involves sequential coupling of amino acid residues. Key steps include:

  • Coupling reagents : Use carbodiimides (e.g., EDC) with HOBt for amide bond formation to minimize racemization .
  • Temperature control : Maintain reactions at 0–5°C during coupling steps to preserve stereochemistry .
  • Purification : Column chromatography (e.g., reverse-phase C18) or preparative HPLC with gradient elution (acetonitrile/water + 0.1% TFA) achieves >95% purity .

Q. Which analytical techniques are critical for structural validation?

  • NMR spectroscopy : Confirm backbone connectivity and stereochemistry via 1H^1H- and 13C^{13}C-NMR (e.g., δ 7.2–7.4 ppm for aromatic protons in phenylpropanoyl residues) .
  • Mass spectrometry : High-resolution ESI-MS detects molecular ions (e.g., [M+H]+^+ at m/z ~1,200–1,300) .
  • Chiral HPLC : Validate enantiomeric purity using polysaccharide-based columns (e.g., Chiralpak IA) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

Discrepancies may arise from:

  • Solubility variability : Test the compound in standardized buffers (e.g., PBS with 1% DMSO) to ensure consistent dissolution .
  • Batch-to-batch impurities : Use LC-MS to quantify trace impurities (e.g., deamidated or truncated products) and correlate with bioactivity .
  • Assay interference : Include controls for non-specific binding (e.g., SPR with reference flow cells) .

Q. What computational methods support target identification for this peptide?

  • Molecular docking : Use AutoDock Vina to predict binding to enzymes like proteases or kinases (e.g., interactions with the diaminomethyleneamino group’s guanidine moiety) .
  • MD simulations : GROMACS can model conformational stability in aqueous vs. lipid bilayer environments .
  • Pharmacophore modeling : Identify critical hydrogen-bond donors (e.g., hydroxyl and amino groups) using Schrödinger’s Phase .

Q. How can synthesis reproducibility be improved in multi-step protocols?

  • Factorial design : Optimize variables (precursor concentration, pH, reaction time) via Design-Expert software to identify critical parameters .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .
  • Batch records : Document deviations (e.g., temperature spikes >5°C) to refine SOPs .

Q. What strategies mitigate degradation during long-term storage?

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis .
  • Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring identify labile sites (e.g., ester or amide bonds) .

Methodological Challenges and Solutions

Q. How to isolate enantiomers of complex peptide intermediates?

  • Chiral stationary phases : Use supercritical fluid chromatography (SFC) with Chiralpak IG columns for baseline separation .
  • Enzymatic resolution : Lipases (e.g., Amano PS) selectively hydrolyze ester bonds in racemic mixtures .

Q. What experimental designs validate non-covalent interactions in biological systems?

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (e.g., KDK_D values) for interactions with serum albumin or cell receptors .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for guanidine-phosphate interactions .

Q. How to integrate high-throughput synthesis with machine learning?

  • Combinatorial libraries : Synthesize analogs with automated peptide synthesizers (e.g., AAPPTec Focus XC) .
  • ML models : Train random forests on physicochemical descriptors (logP, polar surface area) to predict solubility or bioactivity .

Future Directions

  • Targeted delivery : Conjugate with cell-penetrating peptides (e.g., TAT) via NHS ester chemistry .
  • Crystallography : Solve X-ray structures of peptide-enzyme complexes using synchrotron radiation .
  • In vivo models : Evaluate pharmacokinetics in zebrafish embryos for rapid toxicity screening .

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